2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE
Overview
Description
2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a dichlorobenzyl group, and a furylmethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 2-furylmethylamine under specific conditions to yield the final quinazolinone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinazolinone ring to a dihydroquinazolinone.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydroquinazolinones. Substitution reactions typically result in derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-DICHLOROBENZYL)SULFANYL]-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE
- 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-6,7-DIMETHOXY-4(3H)-QUINAZOLINIMINE
Uniqueness
Compared to similar compounds, 2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern on the benzyl group and the presence of the furylmethyl group
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-16-8-3-5-13(18(16)22)12-27-20-23-17-9-2-1-7-15(17)19(25)24(20)11-14-6-4-10-26-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAYIHPOZFZEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C(=CC=C3)Cl)Cl)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.